molecular formula C9H9NO3S B064835 1-Hydroxy-6-methylsulfonylindole CAS No. 170492-47-4

1-Hydroxy-6-methylsulfonylindole

Cat. No. B064835
M. Wt: 211.24 g/mol
InChI Key: DSXUTUMPWBBNSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonylindoles has been demonstrated using Lewis acidic transition-metal catalysts. Gold-catalyzed reactions of ortho-alkynyl-N-sulfonylanilines have been shown to produce 3-sulfonylindoles, while indium-catalyzed reactions afford 6-sulfonylindoles as major products, indicating a versatile approach to synthesizing sulfonylindole derivatives, including 1-Hydroxy-6-methylsulfonylindole (Nakamura et al., 2008).

Molecular Structure Analysis

The structure and properties of related sulfonylhydrazones have been investigated using X-ray diffraction and various spectroscopic methods. These studies provide insights into the molecular structure of sulfonyl-containing compounds, which could be extrapolated to understand the structural aspects of 1-Hydroxy-6-methylsulfonylindole (Özbek et al., 2009).

Chemical Reactions and Properties

The reactivity of indole derivatives with various functional groups has been extensively studied. For instance, reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals under acidic conditions have been explored, providing valuable information on the chemical behavior of indole derivatives in the presence of reactive aldehyde groups (Gerard-Monnier et al., 1998).

Physical Properties Analysis

The physical properties of related compounds, such as ionic liquids containing sulfone groups, have been characterized in detail. Studies on room-temperature ionic liquids with various anions and cations provide insights into the influence of the sulfone group on physical properties like phase-transition temperatures, densities, and viscosities, which could be relevant for understanding the physical properties of 1-Hydroxy-6-methylsulfonylindole (Jin et al., 2008).

Scientific Research Applications

Potential Role in Cognitive Enhancement and Neurological Disorders

1-Hydroxy-6-methylsulfonylindole is a compound that may be relevant in the context of neurological research, particularly in studies exploring the modulation of serotonin receptors for cognitive enhancement. Although direct studies on 1-Hydroxy-6-methylsulfonylindole were not identified, related research on serotonin 5-HT(6) receptor ligands highlights the ongoing interest in compounds that can influence cognitive functions and potentially offer therapeutic benefits for neurological disorders. Serotonin 5-HT(6) receptor antagonists have been investigated for their possible role in treating learning and memory disorders, suggesting a broader interest in compounds that can modulate serotonin pathways for therapeutic benefits (Russell & Dias, 2002).

Antioxidant Activity and Environmental Applications

The research on antioxidants provides insights into the potential applications of compounds like 1-Hydroxy-6-methylsulfonylindole in fields ranging from food engineering to environmental science. Techniques to determine antioxidant activity, such as ORAC and HORAC tests, are critical for assessing the protective effects of compounds against oxidative stress. Although the review does not specifically mention 1-Hydroxy-6-methylsulfonylindole, it underscores the importance of understanding antioxidant mechanisms and their applications in various scientific fields (Munteanu & Apetrei, 2021).

Advanced Oxidation Processes for Water Treatment

The evaluation of persulfate-based advanced oxidation processes (AOPs) for water treatment highlights the interest in developing effective methods to degrade organic pollutants. While 1-Hydroxy-6-methylsulfonylindole is not directly mentioned, the discussion on persulfate AOPs points to a broader context where compounds with potential oxidative or catalytic properties could play a role in enhancing water treatment technologies. This area of research aims to address the challenges and knowledge gaps in using AOPs for practical applications, with an emphasis on identifying efficient and sustainable solutions (Lee, von Gunten, & Kim, 2020).

Safety And Hazards

1-Hydroxy-6-methylsulfonylindole is labeled as an irritant . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-hydroxy-6-methylsulfonylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-14(12,13)8-3-2-7-4-5-10(11)9(7)6-8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXUTUMPWBBNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C=CN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351563
Record name 1-hydroxy-6-methylsulfonylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-6-methylsulfonylindole

CAS RN

170492-47-4
Record name 1-hydroxy-6-methylsulfonylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170492-47-4
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Synthesis routes and methods

Procedure details

A 1-L pressure reactor was charged with 1-dimethylamino-2-(4-methylsulphonyl-2-nitrophenyl)ethene (54.0 g, 0.2 mol), 5.0% palladium on carbon hydrogenation catalyst (0.3 g) and tetrahydrofuran (500 mL). The reactor then was sealed, pressurized to approximately 30 bars absolute with hydrogen and heated with stirring to 50° C., at which point an exotherm caused the temperature to rise to approximately 85° C. The reaction mixture then was stirred at 60°-70° C. for 1 hour, after which time the reactor was cooled and vented. The reaction mixture was filtered to remove the catalyst and the filtrate was concentrated under reduced pressure to give a brown solid which was dissolved in ethyl acetate (500 mL) and washed with 1M aqueous hydrochloric acid (3×200 mL) and then water (2×200 mL). The organic layer was dried over magnesium sulfate and concentrated under reduced pressure to give a pale brown solid which was slurried in 53% weight:weight ethyl acetate in hexane (about 60 mL). The solid was collected by suction filtration and dried to give crude 1-hydroxy-6-methylsulphonylindole as a pale brown solid (33.1 g, 78% of theory). This crude product was recrystallized from acetonitrile to give a white crystalline product (17.8 g, 42% of theory). The filtrate from the recrystallization was concentrated in vacuo to a heavy slush which was cooled, filtered and washed with ice-cold acetonitrile to give a second crop of 1-hydroxy-6-methylsulphonylindole (10.7 g, 25% of theory) which was recrystallized twice from acetonitrile to give the product as a white, crystalline solid (3.8 g, 9% of theory). Thus, the total yield of 1-hydroxy-6-methylsulphonylindole was 21.6 g (51% of theory). Melting point 174°-176° C.; Rf (66% weight:weight ethyl acetate in hexane) 0.36. Calculated: C, 51.17; H, 4,29; N, 6.63. Found: C, 51.10; H, 4,16; N, 6.67.
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